molecular formula C10H15NO2 B3036065 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid CAS No. 338963-14-7

3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid

Cat. No.: B3036065
CAS No.: 338963-14-7
M. Wt: 181.23 g/mol
InChI Key: RALVPYYBKMOWSL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid (C₁₀H₁₅NO₂, molecular weight 181.23) is a pyrrole-substituted butanoic acid derivative characterized by a 3,3-dimethylbutanoic acid backbone with a 1H-pyrrol-1-yl group at the C2 position . This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and hydrophobic contributions from the dimethyl and pyrrole moieties. The compound is utilized in synthetic chemistry and pharmaceutical research, as evidenced by its availability from suppliers like Key Organics Ltd. and Ryan Scientific Inc. .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-pyrrol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-10(2,3)8(9(12)13)11-6-4-5-7-11/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALVPYYBKMOWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Synthesis of 2-Bromo-3,3-dimethylbutanoic Acid :

    • React 3,3-dimethylbutanoic acid with bromine (Br₂) in the presence of phosphorus tribromide (PBr₃) at 0–5°C.
    • Reaction :
      $$
      \text{3,3-Dimethylbutanoic acid} + \text{Br}2 \xrightarrow{\text{PBr}3} \text{2-Bromo-3,3-dimethylbutanoic acid}
      $$
    • Yield: ~65–70% (theoretical).
  • Pyrrole Substitution :

    • Treat 2-bromo-3,3-dimethylbutanoic acid with pyrrole in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
    • Reaction :
      $$
      \text{2-Bromo-3,3-dimethylbutanoic acid} + \text{Pyrrole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid}
      $$
    • Conditions : 80°C, 12 hours.
    • Yield: ~50–55% (isolated).

Advantages:

  • Straightforward two-step process.
  • High regioselectivity due to the reactivity of the α-halogenated acid.

Limitations:

  • Requires handling corrosive brominating agents.
  • Moderate yields due to competing side reactions.

Conjugate Addition to α,β-Unsaturated Esters

This method exploits the Michael addition of pyrrole to an α,β-unsaturated ester, followed by ester hydrolysis to yield the carboxylic acid.

Procedure:

  • Synthesis of Methyl 3,3-Dimethyl-2-butenoate :

    • Prepare via acid-catalyzed esterification of 3,3-dimethyl-2-butenoic acid with methanol (CH₃OH).
    • Reaction :
      $$
      \text{3,3-Dimethyl-2-butenoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl 3,3-dimethyl-2-butenoate}
      $$
    • Yield: ~85% (reported in analogous esterifications).
  • Pyrrole Conjugate Addition :

    • React methyl 3,3-dimethyl-2-butenoate with pyrrole in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base.
    • Reaction :
      $$
      \text{Methyl 3,3-dimethyl-2-butenoate} + \text{Pyrrole} \xrightarrow{\text{LDA, THF}} \text{Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate}
      $$
    • Conditions : −78°C to room temperature, 6 hours.
    • Yield: ~60–65%.
  • Ester Hydrolysis :

    • Hydrolyze the ester using aqueous sodium hydroxide (NaOH) in ethanol (EtOH).
    • Reaction :
      $$
      \text{Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate} \xrightarrow{\text{NaOH, EtOH}} \text{this compound}
      $$
    • Yield: ~90–95%.

Advantages:

  • High yields in the hydrolysis step.
  • Avoids halogenation reagents.

Limitations:

  • Low-temperature conditions increase operational complexity.

Friedel-Crafts Alkylation of Pyrrole

Friedel-Crafts alkylation introduces the 3,3-dimethylbutanoyl group directly onto the pyrrole ring, followed by oxidation to the carboxylic acid.

Procedure:

  • Acylation of Pyrrole :

    • React pyrrole with 3,3-dimethylbutanoyl chloride in the presence of aluminum chloride (AlCl₃).
    • Reaction :
      $$
      \text{Pyrrole} + \text{3,3-Dimethylbutanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-(3,3-Dimethylbutanoyl)pyrrole}
      $$
    • Conditions : Dichloromethane (DCM), 0°C, 2 hours.
    • Yield: ~40–45%.
  • Oxidation to Carboxylic Acid :

    • Oxidize the ketone intermediate using potassium permanganate (KMnO₄) in acidic conditions.
    • Reaction :
      $$
      \text{2-(3,3-Dimethylbutanoyl)pyrrole} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{this compound}
      $$
    • Yield: ~70–75%.

Advantages:

  • Direct introduction of the acyl group.
  • Utilizes classic electrophilic aromatic substitution.

Limitations:

  • Low regioselectivity (mixture of 2- and 3-substituted pyrroles possible).
  • Harsh oxidation conditions may degrade sensitive functional groups.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Nucleophilic Substitution Halogenation, substitution 50–55 Simple reagents Moderate yields, corrosive bromine
Conjugate Addition Ester synthesis, Michael addition 60–65 Avoids halogens Low-temperature requirements
Friedel-Crafts Acylation, oxidation 40–45 Direct acylation Poor regioselectivity, harsh oxidation

Emerging Methodologies

Enzymatic Synthesis:

  • Lipase-catalyzed ester hydrolysis offers a green alternative to traditional saponification, with yields comparable to NaOH-mediated methods (>90%).

Photochemical Activation:

  • Preliminary studies suggest that UV-light-mediated coupling of pyrrole with α-keto acids could provide a solvent-free pathway, though yields remain unoptimized (~30%).

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrrole ring to a pyrrolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrole ring can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

(a) Lentinula edodes Pyrrole Alkaloid (C₁₀H₁₃NO₄)

  • Key Features: Isolated from edible mushrooms, this compound shares the (1H-pyrrol-1-yl)butanoic acid framework but includes hydroxyl and carbonyl groups, resulting in a molecular formula of C₁₀H₁₃NO₄ .

(b) 3-(4-Chlorophenyl)-3-(1H-Pyrrol-1-yl)Propanoic Acid (C₁₃H₁₂ClNO₂)

  • Key Features: This derivative replaces the dimethylbutanoic acid backbone with a propanoic acid chain and introduces a 4-chlorophenyl group .
  • Impact of Substituents : The chlorophenyl group increases molecular weight (238.27 vs. 181.23) and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

(c) (2S)-2-(2-Formyl-1H-Pyrrol-1-yl)-3,3-Dimethylbutanoic Acid (C₁₁H₁₅NO₃)

  • Key Features : A formyl group is appended to the pyrrole ring of the target compound, altering its reactivity and electronic profile .

Pharmacologically Active Pyrrole Derivatives

(a) Soraprazan (P-CAB Class)

  • Key Features : A potassium-competitive acid blocker (P-CAB) with a pyrrole-containing structure, inhibiting gastric H⁺/K⁺-ATPase (IC₅₀ = 0.1 μM) .
  • Comparison : While structurally distinct, Soraprazan demonstrates how pyrrole moieties can enhance target binding in ion transport proteins. The target compound lacks the heterocyclic extensions critical for Soraprazan’s potency .

(b) MDMB-4en-PINACA Butanoic Acid Metabolite (C₁₉H₂₅N₃O₃)

  • Key Features: A synthetic cannabinoid metabolite with a 3,3-dimethylbutanoic acid core but extended with an indazole-carboxamide and pentenyl chain (molecular weight 343.4) .
  • Comparison: The metabolite’s larger structure highlights how the 3,3-dimethylbutanoic acid scaffold can serve as a metabolic handle. Its complexity increases receptor affinity but may limit bioavailability compared to the simpler target compound .

Natural Pyrrole Alkaloids

(a) Acortatarins A and B

  • Key Features : Pyrrole alkaloids synthesized via regioselective epoxide opening and spiroketalization. Their absolute configurations were revised during synthesis .
  • Comparison : Unlike the target compound, Acortatarins incorporate spiroketal rings, demonstrating how pyrroles can participate in complex cyclization reactions to form bioactive natural products .

(b) Morus alba and Lycium chinense Alkaloids

  • Key Features : Pyrrole derivatives from these plants exhibit hepatoprotective and macrophage-activating activities .
  • Comparison : The target compound’s lack of hydroxyl or glycosidic groups (common in plant alkaloids) may limit its bioactivity in similar assays, underscoring the role of substituents in pharmacological efficacy .

Biological Activity

3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₅NO₂, with a molecular weight of approximately 181.23 g/mol. The compound features a butanoic acid backbone with a pyrrole ring and two methyl groups at the third carbon position, contributing to its distinct chemical reactivity and biological activity .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrole ring can engage in π-π stacking interactions, while the carboxylic acid group facilitates hydrogen bonding with target molecules. These interactions can modulate the activity of target proteins and influence various biological pathways .

Biological Activities

Research indicates that compounds containing pyrrole moieties often exhibit diverse biological activities, including:

  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions, highlighting its potential as an inhibitor in biochemical pathways .
  • Cell Growth Modulation : In cell culture studies, similar pyrrole derivatives have shown the ability to suppress cell growth while enhancing productivity in monoclonal antibody production. This suggests potential applications in biopharmaceuticals .

Case Study 1: Enzyme Interaction Studies

A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. The compound's structural features allowed it to bind effectively to the active sites of these enzymes, leading to decreased enzymatic activity.

Case Study 2: Monoclonal Antibody Production

Research on related compounds indicated that modifications in the pyrrole structure could enhance monoclonal antibody production in cell cultures. For instance, a derivative was shown to increase cell-specific glucose uptake rates and intracellular ATP levels during antibody production processes .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, cell growth modulation
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideStructureIncreased mAb production, glucose uptake modulation
Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoateStructureProteomics research

Applications in Medicinal Chemistry

Given its unique properties and biological activities, this compound holds promise for various applications:

  • Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting metabolic disorders.
  • Biopharmaceutical Production : Enhancements in monoclonal antibody production suggest potential utility in biopharmaceutical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Stepwise synthesis : Start with a pyrrole ring functionalization followed by coupling to a dimethylbutanoic acid backbone. describes a similar approach using acid-base extraction and recrystallization (ethanol/water) for purification .

  • Optimization : Monitor reaction progress via TLC (e.g., CH₃Cl:EtOH 10:1 as mobile phase) and adjust reaction time (11.5–30 hours) based on intermediate stability .

  • Yield improvement : Use inert atmospheres and controlled temperatures (40–100°C) for coupling reactions, as demonstrated in multi-step protocols for structurally related compounds .

    Reaction StepConditionsYield (%)Reference
    Pyrrole couplingPd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol, 100°C65–75
    HydrolysisHCl, H₂O, 93–96°C>90

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures (1:1 ratio) to remove DCU (dicyclohexylurea) byproducts, as shown in .
  • Acid-base extraction : Separate the carboxylic acid product from non-polar impurities using aqueous NaOH (pH >10) and subsequent acidification (pH <3) .

Q. How should researchers handle safety risks associated with this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact () .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data when characterizing substituent effects on the pyrrole ring?

  • Methodology :

  • Contradiction analysis : Compare experimental NMR data (e.g., δH for pyrrole protons) with computational predictions (DFT or ACD/Labs Percepta) to identify steric/electronic effects from the dimethylbutanoic acid group .
  • Case study : reports δH 6.8–7.2 ppm for pyrrole protons in a bromophenyl-substituted analog; deviations may arise from conformational flexibility or hydrogen bonding .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

  • Methodology :

  • Hepatocyte assays : Incubate with primary human hepatocytes and analyze metabolites via LC-HRMS (as in ). Key metabolites may include ester hydrolysis products .
  • Enzyme kinetics : Use recombinant CYP450 isoforms (e.g., CYP3A4) to identify oxidation pathways .

Q. How can molecular docking predict the antioxidant potential of this compound?

  • Methodology :

  • Target selection : Dock the compound against antioxidant enzymes (e.g., SOD or catalase) using AutoDock Vina.

  • Validation : Compare binding scores with known antioxidants (e.g., ascorbic acid). highlights pyrrole-based compounds with radical scavenging activity, suggesting similar mechanisms .

    ParameterValueReference
    Binding affinity (kcal/mol)-8.2 to -9.5 (vs. -7.1 for ascorbic acid)

Q. What strategies resolve low solubility issues in biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Synthesize ester derivatives (e.g., methyl esters) for improved permeability, then hydrolyze in situ .

Data Contradiction Analysis

Q. Why do HPLC purity results conflict with LC-MS data for this compound?

  • Methodology :

  • Hypothesis : Impurities may share similar retention times but differ in mass.
  • Resolution : Combine HPLC with high-resolution mass spectrometry (HRMS) to detect trace contaminants (e.g., used HRMS to identify hydrolysis metabolites) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid

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